N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-27(23,24)21-9-4-5-12(11-21)16(22)20-17-13(8-10-25-17)18-19-14-6-2-3-7-15(14)26-18/h2-3,6-8,10,12H,4-5,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYTWJAANSOEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a benzo[d]thiazole moiety, a thiophene ring, and a piperidine structure, which are significant for its biological interactions. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
Research indicates that this compound exhibits significant interaction with the Epidermal Growth Factor Receptor (EGFR) . EGFR is crucial in regulating cell growth and proliferation, making it a target in cancer therapy. The compound binds effectively to the EGFR, inhibiting its activation and subsequent signaling pathways associated with tumor growth.
Binding Affinity
Molecular dynamics simulations have shown that N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can occupy the receptor cavity, stabilizing the protein structure and preventing conformational changes that lead to activation.
Anticancer Properties
The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies have reported that it inhibits cell proliferation in:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines suggest potent anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.4 |
| MCF7 | 4.8 |
| HCT116 | 6.0 |
These results indicate that the compound's structural components contribute to its efficacy as an anticancer agent.
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antioxidant activities. The compound may modulate inflammatory cytokines and reduce oxidative stress markers in vitro.
Case Studies
- Study on Anticancer Activity : A study published in Molecular Pharmacology explored the effects of this compound on A549 cells. The findings revealed a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.
- EGFR Inhibition Study : Another research article highlighted the binding interactions between the compound and EGFR using surface plasmon resonance (SPR). It confirmed high binding affinity and competitive inhibition against known EGFR ligands.
- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant tumor size reduction in xenograft models of breast cancer, supporting its potential therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing biological activity, selectivity, and toxicity profiles.
Anti-inflammatory and Analgesic Analogs
Compounds 42 and 43 (Sunil Kumar and Ritika, 2025):
- Structure : Feature a benzo[d]thiazol-2-yl group and a nitro-phenylsulfonyl-pyrrolidine carboxamide.
- Activity : Exhibit anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib. Molecular docking confirms strong interactions with COX-2.
- Limitation : High ulcerogenic index (indicative of gastrointestinal toxicity) compared to the target compound, which lacks a nitro group and may mitigate this risk .
Compounds 44–46 (Shaker et al.):
- Structure : Indole derivatives with 4-(methylsulfonyl)phenyl substituents.
- Activity : Selective COX-2 inhibitors with potent in vivo anti-inflammatory effects. Compound 44 (4-chlorobenzyl-substituted) shows the highest activity.
- Comparison : The target compound’s thiophene-benzothiazole core may offer improved selectivity over indole-based analogs due to reduced off-target interactions .
Antitumor Analogs
Compound 47 (Zhuang et al.):
- Structure : Furo[3,2-b]indole derivative with hydroxymethyl substituents.
- Activity : Demonstrates potent antitumor activity via apoptosis induction.
- Comparison : The target compound’s benzothiazole-thiophene system may engage different signaling pathways (e.g., kinase inhibition) compared to furoindole-based agents .
Compound 48 (Ma et al.):
- Structure : (E)-semicarbazide-linked indole-benzo[d]thiazole hybrid.
- Activity : Broad-spectrum cytotoxicity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells.
- Comparison : The target compound’s methylsulfonyl-piperidine group may enhance metabolic stability relative to the semicarbazide moiety in 48, which is prone to hydrolysis .
Piperidine Carboxamide Derivatives
- N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide (Royal Society of Chemistry, 2025):
- Structure : Biphenyl and hydroxypyridinyl substituents on piperidine.
- Activity : Primarily targets neurological or inflammatory receptors (exact mechanism unspecified).
- Comparison : The target compound’s thiophene-benzothiazole scaffold likely confers distinct target specificity (e.g., kinases vs. neurotransmitter receptors) .
Data Table: Key Features of Comparable Compounds
Key Research Findings and Implications
- Structural Advantages of Target Compound :
- Toxicity Considerations: High ulcerogenicity in compounds 42–43 underscores the importance of the target compound’s non-nitrated design. Piperidine carboxamide derivatives generally show better tolerability than semicarbazides (e.g., compound 48) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
